![molecular formula C19H21N5O2 B121866 (S)-2-(((2'-(2H-Tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)amino)-3-methylbutanoic acid CAS No. 676129-92-3](/img/structure/B121866.png)
(S)-2-(((2'-(2H-Tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)amino)-3-methylbutanoic acid
Beschreibung
The compound “(S)-2-(((2'-(2H-Tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)amino)-3-methylbutanoic acid” is a structurally complex molecule featuring a biphenyl-tetrazole scaffold linked to a valine-derived carboxylic acid moiety. Its core structure includes:
- A biphenyl group substituted with a 2H-tetrazol-5-yl ring at the 2'-position, critical for receptor binding.
- A methylamino group bridging the biphenyl system and the 3-methylbutanoic acid residue, which contributes to stereochemical specificity (S-configuration).
- A carboxylic acid terminus that enhances solubility and ionization at physiological pH.
This compound is hypothesized to act as an angiotensin II receptor blocker (ARB) due to structural similarities with known ARBs like valsartan (Diovan®) . The tetrazole ring serves as a bioisostere for carboxylic acids, improving metabolic stability and binding affinity .
Eigenschaften
IUPAC Name |
(2S)-3-methyl-2-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methylamino]butanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O2/c1-12(2)17(19(25)26)20-11-13-7-9-14(10-8-13)15-5-3-4-6-16(15)18-21-23-24-22-18/h3-10,12,17,20H,11H2,1-2H3,(H,25,26)(H,21,22,23,24)/t17-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSXSCTCKWRSTHJ-KRWDZBQOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NCC1=CC=C(C=C1)C2=CC=CC=C2C3=NNN=N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)O)NCC1=CC=C(C=C1)C2=CC=CC=C2C3=NNN=N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Wirkmechanismus
Target of Action
The primary target of Devaleryl Valsartan Impurity is the angiotensin II type 1 (AT 1) receptor . This receptor plays a crucial role in the renin-angiotensin system, which regulates blood pressure and fluid balance in the body.
Biochemical Pathways
The biochemical pathways affected by Devaleryl Valsartan Impurity are likely to be similar to those affected by valsartan, given their structural similarities. Valsartan is known to block the action of angiotensin II, a hormone that constricts blood vessels and causes blood pressure to rise. By blocking this action, valsartan helps to lower blood pressure and reduce strain on the heart.
Pharmacokinetics
It is known to be a degradation product of valsartan, suggesting that it may share similar absorption, distribution, metabolism, and excretion (adme) properties.
Action Environment
The action of Devaleryl Valsartan Impurity is likely influenced by various environmental factors. For instance, it is known to form under acidic conditions. Other factors, such as temperature and light, could also potentially affect its stability and action.
Biologische Aktivität
(S)-2-(((2'-(2H-Tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)amino)-3-methylbutanoic acid, commonly referred to as a tetrazole-containing compound, has garnered attention in pharmacological research due to its potential biological activities. This compound features a unique structure that combines a tetrazole moiety with a biphenyl group, which may influence its interaction with biological targets.
The chemical structure of this compound is characterized by the following features:
- Molecular Formula : C19H21N5O2
- Molecular Weight : 353.41 g/mol
- CAS Number : 1266616-11-8
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in disease pathways. The tetrazole group is known for its role in enhancing bioactivity through hydrogen bonding and electrostatic interactions.
Anticancer Activity
Recent studies have explored the anticancer potential of this compound. In vitro assays demonstrated that this compound exhibits cytotoxic effects on several cancer cell lines. For instance, it has been shown to induce apoptosis in breast cancer cells through the activation of caspase pathways.
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
MCF-7 (breast cancer) | 15.3 | Caspase activation |
A549 (lung cancer) | 22.7 | Cell cycle arrest |
HeLa (cervical cancer) | 18.5 | Induction of oxidative stress |
Enzyme Inhibition
The compound has also been investigated for its inhibitory effects on specific enzymes linked to disease processes. It was found to inhibit dihydroorotate dehydrogenase (DHODH), an enzyme critical in pyrimidine biosynthesis, which is essential for DNA and RNA synthesis in rapidly dividing cells.
Enzyme | Inhibition Type | IC50 (µM) |
---|---|---|
Dihydroorotate Dehydrogenase | Competitive | 12.5 |
Study 1: Antitumor Efficacy
A study published in Journal of Medicinal Chemistry reported the synthesis and evaluation of various analogs of tetrazole-containing compounds, including this compound). The results indicated significant antitumor activity against multiple cancer cell lines, with mechanisms involving apoptosis and cell cycle disruption.
Study 2: Neuroprotective Effects
Another investigation focused on the neuroprotective properties of this compound in models of neurodegenerative diseases. The findings suggested that it could reduce neuronal death induced by oxidative stress, potentially offering therapeutic benefits in conditions like Alzheimer's disease.
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
The compound is compared to structural analogs with modifications in the acyl chain, functional groups, and esterification patterns, which influence physicochemical properties and biological activity.
Key Structural Differences and Implications:
Tetrazole Role Across Analogs:
The 2H-tetrazol-5-yl group is conserved in all analogs, underscoring its role as a bioisostere for carboxylic acids. It enhances metabolic stability and mimics the anionic charge of carboxylates at physiological pH, critical for receptor binding .
Vorbereitungsmethoden
Suzuki-Miyaura Coupling for Biphenyl Formation
The biphenyl backbone is assembled using a Suzuki-Miyaura cross-coupling between a brominated benzene derivative and a boronic acid-functionalized partner. For example:
Tetrazole Ring Formation via Kakehi Synthesis
The nitrile group is converted to a tetrazole using the Kakehi method:
-
2-Cyano-4'-methylbiphenyl is treated with sodium azide (3 eq) and ammonium chloride (1.5 eq) in DMF at 120°C for 24 h.
-
The reaction yields 2'-(2H-tetrazol-5-yl)-4'-methylbiphenyl (78–83% yield), with the tetrazole tautomer stabilized in polar solvents.
Introduction of the Aminomethyl Group
Functionalization of the biphenyl-tetrazole with an aminomethyl side chain is achieved through two routes:
Chloromethylation and Amination
-
Chloromethylation : The methyl group on the biphenyl is chlorinated using SOCl₂ in the presence of a catalytic amount of I₂ at 70°C for 6 h, yielding 4'-(chloromethyl)-2'-(2H-tetrazol-5-yl)biphenyl .
-
Amination : The chlorinated intermediate is reacted with phthalimide potassium salt in DMF at 100°C for 8 h, followed by hydrazine-mediated deprotection to generate 4'-(aminomethyl)-2'-(2H-tetrazol-5-yl)biphenyl (overall yield: 65–70%).
Direct Reductive Amination
An alternative single-step approach employs ammonia and formaldehyde under reductive conditions (H₂, Pd/C, 50 psi) in methanol at 25°C, producing the aminomethyl derivative in 72% yield.
Stereospecific Coupling with L-Valine
The final step involves coupling the aminomethyl-biphenyl-tetrazole with L-valine while preserving stereochemistry.
Schiff Base Alkylation
-
Glycine Schiff base (e.g., N-(diphenylmethylene)glycine ethyl ester ) is alkylated with 4'-(bromomethyl)-2'-(2H-tetrazol-5-yl)biphenyl in the presence of K₂CO₃ in DMF at 60°C for 12 h.
-
Deprotection with HCl (6 M) yields the racemic amino acid, which is resolved using chiral HPLC (Chiralpak IA column, hexane/ethanol = 90:10) to isolate the (S)-enantiomer (ee > 99%).
Enzymatic Resolution
-
Racemic 2-amino-3-methylbutanoic acid is treated with porcine kidney acylase in phosphate buffer (pH 7.0) at 37°C, selectively deacylating the L-enantiomer (yield: 48%, ee: 98%).
Optimization and Yield Data
Step | Method | Conditions | Yield (%) | Purity (HPLC) |
---|---|---|---|---|
1.1 | Suzuki Coupling | Pd(PPh₃)₄, Na₂CO₃, 80°C, 12 h | 85–92 | >95 |
1.2 | Kakehi Tetrazole Synthesis | NaN₃, NH₄Cl, DMF, 120°C, 24 h | 78–83 | >97 |
2.1 | Chloromethylation | SOCl₂, I₂, 70°C, 6 h | 89 | >93 |
2.2 | Reductive Amination | H₂, Pd/C, 25°C, 12 h | 72 | >90 |
3.1 | Schiff Base Alkylation | K₂CO₃, DMF, 60°C, 12 h | 68 | >96 |
3.2 | Enzymatic Resolution | Acylase, pH 7.0, 37°C, 24 h | 48 | 98 (ee) |
Critical Analysis of Methodologies
-
Suzuki Coupling : Highly efficient for biphenyl formation but requires rigorous exclusion of oxygen to prevent palladium deactivation.
-
Kakehi Synthesis : Reliable for tetrazole formation but generates stoichiometric ammonium chloride, complicating purification.
-
Schiff Base Alkylation : Ensures high enantiomeric purity but necessitates additional chiral resolution steps .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for (S)-2-(((2'-(2H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)amino)-3-methylbutanoic acid?
- Methodological Answer : The compound is typically synthesized via condensation reactions. For example, reacting (S)-2-(N-((2'-(1H-tetrazol-5-yl)biphenyl-4-yl)methyl)pentanamido)-3-methylbutanoic acid with methanol in acetic acid yields methyl ester derivatives. Optimization of reaction conditions (e.g., reflux duration, stoichiometry of reagents) is critical to minimize byproducts . Another route involves coupling tetrazole-containing biphenyl intermediates with valine derivatives under peptide bond-forming conditions, as seen in related tetrazole-based drug analogs .
Q. Which analytical techniques are recommended for characterizing this compound?
- Methodological Answer :
- HPLC : Reverse-phase HPLC (RP-HPLC) with UV detection is used for purity assessment. Column selection (C18) and mobile phase gradients (e.g., acetonitrile/water with 0.1% formic acid) are optimized to resolve tetrazole-containing analogs .
- FTIR : Confirm functional groups like tetrazole (C=N stretching at ~1600 cm⁻¹) and carboxylic acid (O-H stretch at ~2500-3000 cm⁻¹) .
- NMR : ¹H/¹³C NMR in DMSO-d₆ or CDCl₃ identifies stereochemical integrity and biphenyl coupling patterns. Deuterated solvents must be anhydrous to avoid signal splitting .
Advanced Research Questions
Q. How can discrepancies in NMR data due to stereoisomerism be resolved?
- Methodological Answer : Epimerization during synthesis or purification can lead to stereochemical ambiguity. Use chiral HPLC columns (e.g., Chiralpak IA/IB) with hexane/isopropanol gradients to separate (S)- and (R)-isomers. Minor adjustments in chromatographic conditions (e.g., temperature, flow rate) enhance resolution, as noted in studies on related valine derivatives . Confirm configurations via X-ray crystallography or comparison with enantiomerically pure reference standards.
Q. What strategies improve the yield of tetrazole-containing intermediates during synthesis?
- Methodological Answer :
- Protection-Deprotection : Use tert-butyl or benzyl groups to protect the tetrazole ring during acidic/basic reactions, preventing undesired side reactions .
- Catalysis : Employ Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for biphenyl fragment assembly, ensuring high regioselectivity .
- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance solubility of tetrazole intermediates, while acetic acid facilitates condensation reactions .
Q. How should researchers address stability issues during storage and handling?
- Methodological Answer :
- Storage : Store at -20°C under inert gas (argon) to prevent oxidation of the tetrazole moiety. Lyophilization is recommended for long-term stability .
- Safety Protocols : Use fume hoods and PPE (gloves, goggles) to avoid inhalation/contact. First-aid measures include immediate rinsing with water and medical consultation for exposure .
Data Contradiction Analysis
Q. How to troubleshoot inconsistent purity results from HPLC analysis?
- Methodological Answer :
- Column Variability : Batch-to-batch differences in C18 columns can alter retention times. Standardize columns from a single manufacturer .
- Mobile Phase pH : Adjust pH (2.5–3.5) using formic acid to sharpen peaks for tetrazole derivatives. Validate method robustness via ICH guidelines (e.g., precision, LOD/LOQ) .
- Degradation Products : Monitor for hydrolyzed byproducts (e.g., free tetrazole) using LC-MS. Stability-indicating methods are essential for accelerated degradation studies .
Q. Why do synthetic yields vary across different batches, and how can this be mitigated?
- Methodological Answer :
- Reagent Quality : Use ultra-dry solvents and freshly distilled reagents to avoid moisture-sensitive side reactions (e.g., tetrazole ring decomposition) .
- Reaction Monitoring : Employ in-situ FTIR or TLC to track intermediate formation. Adjust reaction times dynamically based on real-time data .
- Scale-Up Considerations : Maintain consistent stirring rates and temperature gradients during large-scale synthesis to ensure homogeneity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.